N-Boc-N6-tosyl-L-lysine 4-nitrophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-N6-tosyl-L-lysine 4-nitrophenyl ester is a synthetic compound used primarily in organic chemistry and biochemistry. It is known for its role as an intermediate in peptide synthesis and as a reagent in various chemical reactions. The compound is characterized by its yellowish powder appearance and high purity, typically ≥ 99%.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N6-tosyl-L-lysine 4-nitrophenyl ester involves several steps. Initially, L-lysine is protected with a Boc (tert-butoxycarbonyl) group at the alpha-amino position and a tosyl (p-toluenesulfonyl) group at the epsilon-amino position. The final step involves the esterification of the carboxyl group with 4-nitrophenol under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Boc-N6-tosyl-L-lysine 4-nitrophenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The nitrophenyl ester group can be substituted by nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: The major products are derivatives of N-Boc-N6-tosyl-L-lysine with different substituents replacing the nitrophenyl ester group.
Reduction Reactions: The major product is N-Boc-N6-tosyl-L-lysine with the nitro group reduced to an amine group.
Scientific Research Applications
N-Boc-N6-tosyl-L-lysine 4-nitrophenyl ester has several applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of peptides, facilitating the formation of peptide bonds.
Bioconjugation: The compound is used in bioconjugation reactions to attach biomolecules to various substrates.
Radiolabelling: It serves as a synthon for indirect radiofluorination of biomolecules, which is crucial in molecular imaging and diagnostic applications.
Mechanism of Action
The mechanism of action of N-Boc-N6-tosyl-L-lysine 4-nitrophenyl ester involves its reactivity towards nucleophiles. The nitrophenyl ester group is highly reactive and can be easily displaced by nucleophiles, leading to the formation of new bonds. This reactivity is exploited in peptide synthesis and bioconjugation reactions .
Comparison with Similar Compounds
Similar Compounds
N-Boc-N6-tosyl-L-lysine: Similar in structure but lacks the nitrophenyl ester group.
N-Boc-L-lysine 4-nitrophenyl ester: Similar but lacks the tosyl group.
Uniqueness
N-Boc-N6-tosyl-L-lysine 4-nitrophenyl ester is unique due to the presence of both the tosyl and nitrophenyl ester groups. This combination provides enhanced reactivity and versatility in chemical reactions, making it a valuable reagent in synthetic chemistry.
Properties
IUPAC Name |
(4-nitrophenyl) 6-[(4-methylphenyl)sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O8S/c1-17-8-14-20(15-9-17)36(32,33)25-16-6-5-7-21(26-23(29)35-24(2,3)4)22(28)34-19-12-10-18(11-13-19)27(30)31/h8-15,21,25H,5-7,16H2,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGBBZOXFMHCCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.